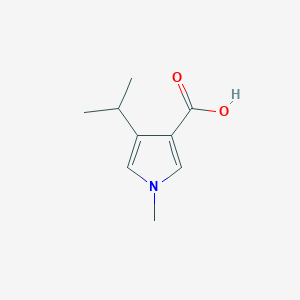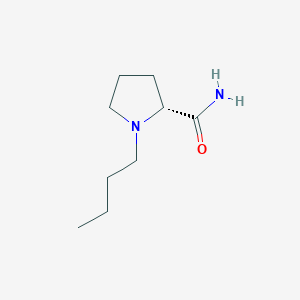
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide is an organic compound that features a furan ring, a phenylethyl group, and an enamide structure. Compounds with such structures are often of interest in organic chemistry due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a suitable amine and an acylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The enamide group can be reduced to form the corresponding amine.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the enamide group may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with furan and enamide structures are often studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their ability to interact with specific biological targets and pathways.
Industry
In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique chemical properties may make it suitable for various applications.
Mechanism of Action
The mechanism of action of (Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(Furan-2-yl)-N-(1-phenylethyl)pent-4-enamide: can be compared with other furan-containing enamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(Z)-5-(furan-2-yl)-N-(1-phenylethyl)pent-4-enamide |
InChI |
InChI=1S/C17H19NO2/c1-14(15-8-3-2-4-9-15)18-17(19)12-6-5-10-16-11-7-13-20-16/h2-5,7-11,13-14H,6,12H2,1H3,(H,18,19)/b10-5- |
InChI Key |
WVVGBIQAFGJYKD-YHYXMXQVSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)CC/C=C\C2=CC=CO2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


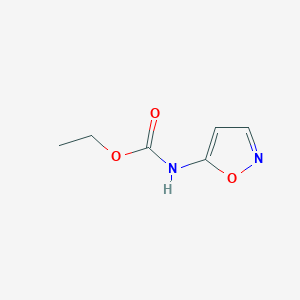
![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)

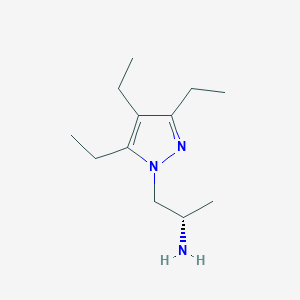

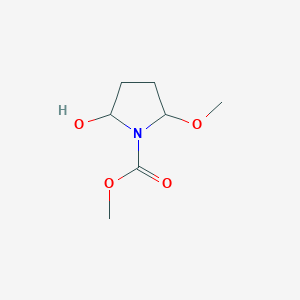
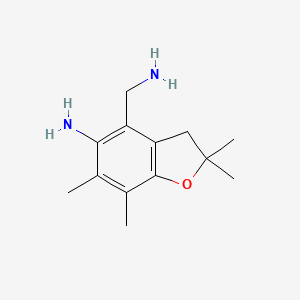
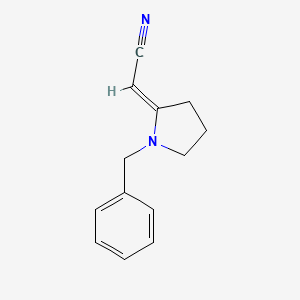
![(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
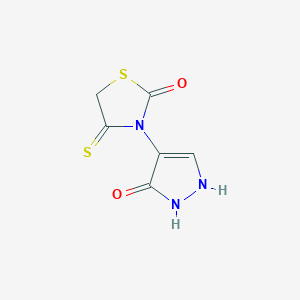
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)
